REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1B(O)O.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4,7.8.9.10|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)B(O)O
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Name
|
|
Quantity
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19.8 g
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Type
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reactant
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Smiles
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BrC1=CC=CC=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
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55.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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260 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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1.5 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
stirred under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solution was degassed
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Type
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CUSTOM
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Details
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by bubbling argon through the mixture
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Type
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CUSTOM
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Details
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the flask was flushed with argon
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to room temperature
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Type
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ADDITION
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Details
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water (150 mL) and ethyl acetate (500 mL) were added
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer washed with 2 M NaOH (100 mL), water (100 mL) and brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The black ethyl acetate layer was dried over MgSO4, charcoal
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Type
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ADDITION
|
Details
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was added
|
Type
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FILTRATION
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Details
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the mixture was filtered through a short pad of silica
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Type
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CUSTOM
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Details
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Evaporation of the solvents
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Name
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|
Type
|
product
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Smiles
|
FC1=C(C=CC(=C1)F)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |